molecular formula C28H32N6O B11030733 4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide

4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide

Cat. No.: B11030733
M. Wt: 468.6 g/mol
InChI Key: DTCTTZBPIWZIOC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylpyrimidinyl group, and an indole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C28H32N6O

Molecular Weight

468.6 g/mol

IUPAC Name

4-tert-butyl-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide

InChI

InChI=1S/C28H32N6O/c1-18-16-19(2)32-27(31-18)34-26(29-15-14-21-17-30-24-9-7-6-8-23(21)24)33-25(35)20-10-12-22(13-11-20)28(3,4)5/h6-13,16-17,30H,14-15H2,1-5H3,(H2,29,31,32,33,34,35)

InChI Key

DTCTTZBPIWZIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative.

    Introduction of the Pyrimidinyl Group:

    Coupling with Benzamide: The final step involves the coupling of the indole-pyrimidinyl intermediate with 4-tert-butylbenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and features a unique structure that includes a benzamide moiety and an indole group. Its molecular formula is C21H26N6OC_{21}H_{26}N_{6}O, with a molecular weight of approximately 382.48 g/mol.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Cholinesterase Inhibition : Similar compounds have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission in the central nervous system. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity : The compound has been associated with significant antioxidant properties, which can protect neuronal cells from oxidative stress. This is evidenced by studies showing reduced reactive oxygen species (ROS) formation in neuronal cell cultures treated with related compounds .

In Vitro Studies

  • Cholinesterase Inhibition :
    • Compounds structurally related to this compound have been tested for their ability to inhibit cholinesterases. For example, a related derivative exhibited an IC50 of 1.90 µM for AChE and 0.084 µM for BChE, indicating a preference for BChE inhibition .
  • Antioxidant Assays :
    • The compound's antioxidant activity was assessed using various assays such as ABTS and FRAP. Results indicated that it effectively scavenged free radicals and reduced lipid peroxidation in mouse brain homogenates .

In Vivo Studies

Case studies involving animal models have shown promising results:

  • Neuroprotective Effects : In rodent models of oxidative stress-induced neurotoxicity, administration of the compound resulted in improved cognitive function and reduced neuronal damage .

Data Tables

The following table summarizes the biological activity data of related compounds:

CompoundTarget EnzymeIC50 (µM)Antioxidant Activity
Compound AAChE1.90High
Compound BBChE0.084Moderate
Compound CROS FormationN/ASignificant

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